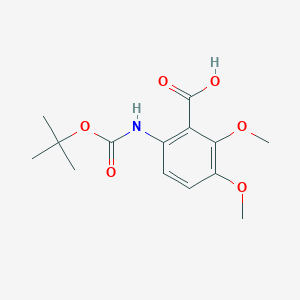
6-((Tert-butoxycarbonyl)amino)-2,3-dimethoxybenzoic acid
Cat. No. B8752939
M. Wt: 297.30 g/mol
InChI Key: UZURLYMZJFHVLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09340556B2
Procedure details


N-butyllithium (232 mL, 464 mmol) was added slowly to a solution of tert-butyl (3,4-dimethoxyphenyl)carbamate (50 g, 193 mmol) in Tetrahydrofuran (THF) (500 mL) under N2 at −20° C. After being stirred for 2 h at −10° C. to −20° C., the mixture was cooled to −78° C. and diluted with Tetrahydrofuran (THF) (500 mL), followed by addition of solid carbon dioxide. The mixture was allowed to warm up to r.t. and was then partitioned between water and Et2O. The aqueous layer was acidified with 6N HCl to pH 1-2 and extracted with Et2O. The organic layer was separated, dried over Na2SO4 and evaporated. The crude product was purified by recrystallization from i-Pr2O to afford 6-((tert-butoxycarbonyl)amino)-2,3-dimethoxybenzoic acid (27.9 g, 94 mmol, 48.5% yield) as a white solid. LCMS: (M+H)+: 319.9.





Yield
48.5%
Identifiers


|
REACTION_CXSMILES
|
[Li+].CCC[CH2-].[CH3:6][O:7][C:8]1[CH:9]=[C:10]([NH:16][C:17](=[O:23])[O:18][C:19]([CH3:22])([CH3:21])[CH3:20])[CH:11]=[CH:12][C:13]=1[O:14][CH3:15].[C:24](=[O:26])=[O:25]>O1CCCC1>[C:19]([O:18][C:17]([NH:16][C:10]1[C:9]([C:24]([OH:26])=[O:25])=[C:8]([O:7][CH3:6])[C:13]([O:14][CH3:15])=[CH:12][CH:11]=1)=[O:23])([CH3:20])([CH3:22])[CH3:21] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
232 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li+].CCC[CH2-]
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=CC1OC)NC(OC(C)(C)C)=O
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After being stirred for 2 h at −10° C. to −20° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm up to r.t.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was then partitioned between water and Et2O
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with Et2O
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by recrystallization from i-Pr2O
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=CC=C(C(=C1C(=O)O)OC)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 94 mmol | |
| AMOUNT: MASS | 27.9 g | |
| YIELD: PERCENTYIELD | 48.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
